Technical Guide: Synthesis of Novel 1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
Technical Guide: Synthesis of Novel 1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
The 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one scaffold represents a high-value, conformationally restricted pharmacophore, often utilized in the design of next-generation serine-hydrolase inhibitors (e.g.,
The following technical guide details the de novo synthesis of this novel entity. This route prioritizes chemoselectivity and stereochemical fidelity, utilizing a cis-1,3-disubstituted cyclobutane strategy to construct the strained [3.1.1] bridge.[1]
[1]
Strategic Analysis & Retrosynthesis
The target molecule features a bicyclo[3.1.1]heptane skeleton where the 3-atom bridge is composed of a carbamate linkage (-O-C(=O)-NH-).[1] The critical synthetic challenge is establishing the 1,3-bridge across the cyclobutane core with the correct relative stereochemistry (cis) while installing the labile vinyl handle at the bridgehead quaternary center.[1]
Retrosynthetic Logic
The most robust disconnection cleaves the carbonyl bridge and the C-N bond, tracing back to a cis-3-amino-1-vinylcyclobutan-1-ol precursor.[1]
-
Disconnection A (Carbonylation): Formation of the cyclic carbamate from a 1,3-amino alcohol using a phosgene equivalent.[1]
-
Disconnection B (Nucleophilic Addition): Installation of the vinyl group via Grignard addition to a protected 3-aminocyclobutanone.[1]
This approach avoids the chemoselectivity issues associated with carboxyl-based routes (e.g., Curtius rearrangement precursors) where Grignard reagents might attack the ester/acid moieties.[1]
Figure 1: Retrosynthetic pathway utilizing a functionalized cyclobutane strategy.[1]
Experimental Protocol
Phase 1: Nucleophilic Addition & Stereocontrol
Objective: Synthesize tert-butyl (cis-3-hydroxy-3-vinylcyclobutyl)carbamate. Critical Parameter: The addition of the vinyl group must occur to yield the cis-relationship between the hydroxyl and the amine (or carbamate) to permit subsequent bridging.[1]
| Parameter | Specification | Rationale |
| Substrate | tert-Butyl (3-oxocyclobutyl)carbamate | Protected amine prevents side reactions; cyclobutanone is highly reactive.[1] |
| Reagent | Vinylmagnesium bromide (1.0 M in THF) | Standard nucleophile.[1] |
| Additive | Cerium(III) chloride (anhydrous) | Crucial: Promotes 1,2-addition over enolization and enhances diastereoselectivity (Organocerium chemistry).[1] |
| Temperature | -78 °C | Kinetic control favors the attack from the less hindered face (anti to the bulky Boc-amino group), yielding the desired cis-alcohol (OH cis to NHBoc).[1] |
Step-by-Step Methodology:
-
CeCl
Activation: In a flame-dried 3-neck flask under Argon, suspend anhydrous CeCl (1.5 eq) in dry THF. Stir at RT for 2 hours until a fine suspension forms. -
Reagent Formation: Cool the suspension to -78 °C. Dropwise add Vinylmagnesium bromide (1.5 eq). Stir for 1 hour to form the organocerium species.
-
Substrate Addition: Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in minimum THF and add dropwise to the organocerium mixture at -78 °C.
-
Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C. Monitor by TLC/LC-MS.
-
Quench: Quench carefully with saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Isolate the major diastereomer (cis-isomer).
Phase 2: Deprotection & Cyclization
Objective: Construct the 2-oxa-4-azabicyclo[3.1.1]heptan-3-one core.[1] System: One-pot deprotection/cyclization or stepwise isolation.[1]
Step-by-Step Methodology:
-
Deprotection: Dissolve the cis-vinyl alcohol intermediate in CH
Cl .[1] Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir until Boc removal is complete (approx. 1 h). Concentrate to dryness to obtain the amino-alcohol trifluoroacetate salt.[1] -
Neutralization: Redissolve the salt in dry CH
Cl (0.1 M). Cool to 0 °C. Add Diisopropylethylamine (DIPEA) (3.0 eq) to generate the free amine.[1] -
Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq) in one portion.[1]
-
Completion: Allow to warm to RT and stir for 12 hours.
-
Workup: Wash with 1M HCl (to remove imidazole/unreacted amine), then saturated NaHCO
. Dry and concentrate. -
Final Purification: Recrystallization from Et
O/Hexanes or reverse-phase HPLC if necessary.
Reaction Workflow & Mechanism
The formation of the [3.1.1] system is driven by the entropic advantage of the intramolecular trap, despite the strain introduced into the bicyclic framework.[1]
Figure 2: Step-wise synthetic workflow from commercial starting materials to the bicyclic target.
Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)[1]
-
H NMR (400 MHz, CDCl
):-
Vinyl Group: Characteristic multiplet at
5.8–6.0 ppm (1H, dd) and terminal alkene protons at 5.1–5.4 ppm (2H).[1] -
Bridgehead (H5): A diagnostic multiplet around
3.8–4.2 ppm corresponding to the proton adjacent to the nitrogen (N-CH).[1] -
Bridge Protons (H6/H7): The methylene bridges of the cyclobutane ring will appear as complex multiplets in the
1.5–2.5 ppm range, showing strong roofing effects due to the rigid bicyclic system.[1]
-
-
C NMR:
-
Carbonyl: Distinct carbamate signal at
~155–160 ppm. -
Quaternary Bridgehead (C1): Signal shifted downfield (
~70–80 ppm) due to the oxygen attachment and vinyl group.[1]
-
Mass Spectrometry[1]
-
HRMS (ESI+): Calculated for [M+H]
: C H NO + H . Expect m/z ~140.0712.
Safety & Handling
-
Vinylmagnesium Bromide: Highly flammable and moisture sensitive. Handle under inert atmosphere.
-
Triphosgene: Solid phosgene equivalent. Highly toxic by inhalation. Must be handled in a well-ventilated fume hood.[1] Quench all glassware and waste with aqueous ammonia or NaOH to destroy traces.
-
Cerium Chloride: Hygroscopic. Must be dried rigorously (heating under vacuum) to prevent quenching of the Grignard reagent.[1]
References
-
Synthesis of Azabicyclo[3.1.
-
General Synthesis of Bridged Carbamates (Curtius Route)
-
Organocerium Reagents in Synthesis
